molecular formula C20H21NO4 B14795357 Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid

Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid

Cat. No.: B14795357
M. Wt: 339.4 g/mol
InChI Key: XUIBECOXWZXNSY-OLZOCXBDSA-N
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Description

Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic Acid is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc (9-fluorenylmethoxycarbonyl) protecting group: Ensures selective protection of the α-amino group during peptide elongation, enabling controlled deprotection under mild basic conditions .
  • (2R,3S) stereochemistry: Imparts chiral specificity, critical for interactions in bioactive peptides .
  • Methyl side chain: Enhances hydrophobicity and influences peptide folding .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid

InChI

InChI=1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,13+/m1/s1

InChI Key

XUIBECOXWZXNSY-OLZOCXBDSA-N

Isomeric SMILES

C[C@H]([C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Canonical SMILES

CC(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of (2R,3S)-3-Amino-2-Methylbutanoic acid with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: LiAlH4, NaBH4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide sequences .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .

Medicine

In medicine, this compound is used in the synthesis of therapeutic peptides that can target specific diseases. These peptides can act as inhibitors or activators of various biological pathways .

Industry

Industrially, this compound is used in the production of peptide-based materials and coatings. It is also utilized in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Once the desired peptide sequence is synthesized, the Fmoc group is removed under mildly basic conditions, revealing the free amino group .

Comparison with Similar Compounds

Physical Properties :

  • Molecular formula: C₁₇H₁₉NO₄ (MW: 309.34 g/mol) .
  • Solubility: Dissolves in organic solvents like DMSO and dichloromethane .
  • Stability: Fmoc group improves stability during synthesis but requires careful handling due to irritant properties .

The following table and analysis highlight structural, functional, and application-based differences between Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic Acid and related compounds.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Reactivity/Applications Reference
This compound C₁₇H₁₉NO₄ Fmoc group, (2R,3S) configuration, methyl side chain Peptide synthesis; chiral specificity
Fmoc-(2R,3S)-2-Amino-3-(Phenylthio)-Butanoic Acid C₂₅H₂₃NO₄S Phenylthio group in side chain Thiol-mediated conjugation; enzyme studies
(2S,3R)-2-(Fmoc-Amino)-3-Azidobutanoic Acid C₁₉H₁₈N₄O₄ Azido group at β-position Click chemistry (e.g., CuAAC reactions)
Fmoc-(3R,4S)-4-Amino-3-Hydroxy-6-Methyl-Heptanoic Acid C₂₃H₂₅NO₅ Hydroxyl group, extended carbon chain Hydrophobic interactions; antibiotic design
Fmoc-(S)-3-Amino-2-(2,3-Dichlorobenzyl)-Propanoic Acid C₂₆H₂₂Cl₂NO₄ Dichlorobenzyl side chain Halogenated peptide motifs; antimicrobials

Key Differences and Implications

Side Chain Modifications
  • Methyl Group (Target Compound) : Provides moderate hydrophobicity, ideal for modulating peptide solubility without steric hindrance .
  • Phenylthio Group () : Introduces sulfur for disulfide bond formation or metal coordination, expanding utility in bioconjugation .
  • Azido Group () : Enables bioorthogonal reactions (e.g., with alkynes) for labeling or drug delivery .
  • Dichlorobenzyl Group () : Enhances binding to hydrophobic pockets in enzymes or receptors .
Stereochemical Variations
  • The (2R,3S) configuration in the target compound ensures precise spatial arrangement for receptor binding, contrasting with (3R,4S) -configured analogs () that alter hydrogen-bonding networks .
  • Racemic mixtures (e.g., Fmoc-β-methyl-phenylalanine in ) lack enantiomeric purity, reducing specificity in therapeutic peptides .
Functional Group Reactivity
  • Fmoc Group: Common across all compounds for temporary α-amino protection. However, analogs with additional groups (e.g., TBDMS in ) require tailored deprotection strategies .
  • Diazo Group () : Highly reactive for crosslinking but less stable than the methyl group in the target compound .

Biological Activity

Introduction

Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid is a synthetic amino acid derivative widely utilized in peptide synthesis. Characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, this compound plays a crucial role in the formation of peptides, which are essential for various biological functions and therapeutic applications. This article explores the biological activity of this compound, focusing on its properties, synthesis methods, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : Approximately 195.25 g/mol
  • Chirality : The compound exhibits specific stereochemical configurations at the 2 and 3 positions, which significantly influence its biological interactions and reactivity.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
Fmoc-(2S,3R)-3-Amino-2-Methylbutanoic acidC₁₁H₁₅NO₂Different stereochemistry; may exhibit different biological activity.
3-Amino-2-methylbutanoic acidC₅H₁₁NO₂No protecting group; simpler structure used in various applications.
(2R,3S)-4-Amino-2-hydroxy-3-methylbutanoic acidC₅H₁₁NO₃Contains an additional hydroxyl group; different reactivity profile.

Role in Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, allowing for selective deprotection later in the synthesis process. This selectivity is crucial for constructing specific sequences of amino acids that can exhibit various biological functions.

The unique stereochemistry of this compound contributes to its specific interactions with biological targets. Studies indicate that peptides incorporating this amino acid may have enhanced binding affinities to receptors or enzymes due to the spatial arrangement of functional groups.

Therapeutic Applications

Research has shown that peptides synthesized with this compound can exhibit various therapeutic effects:

  • Antimicrobial Activity : Peptides containing this amino acid have been studied for their potential to inhibit bacterial growth.
  • Anticancer Properties : Certain peptide sequences have demonstrated cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that peptides derived from this compound may protect neuronal cells from apoptosis.

Synthesis Methods

Several methods exist for synthesizing this compound:

  • Solid-Phase Peptide Synthesis (SPPS) : This method allows for the efficient assembly of peptides on a solid support, facilitating purification and characterization.
  • Solution Phase Synthesis : Involves traditional organic synthesis techniques where reagents are mixed in solution to form the desired compound.

Case Study: SPPS Optimization

A study by Albericio et al. compared different bases used for Fmoc-group removal during SPPS. The research highlighted that using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) significantly reduced racemization compared to traditional piperidine methods, enhancing the yield and purity of synthesized peptides containing this compound .

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